![molecular formula C8H5F3N2O3 B6318349 3-Nitro-5-trifluoromethyl-benzamide CAS No. 20566-89-6](/img/structure/B6318349.png)
3-Nitro-5-trifluoromethyl-benzamide
Overview
Description
3-Nitro-5-trifluoromethyl-benzamide is a chemical compound with the formula C7H6N2O3 . It is related to benzamide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Nitro-5-trifluoromethyl-benzamide can be analyzed using its IUPAC Standard InChI: InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H, (H2,8,10) . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
3-Nitro-5-trifluoromethyl-benzamide is a solid substance . It has a molecular weight of 166.1341 . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available literature.Scientific Research Applications
Antihypertensive Agents
This compound forms the core moiety of N - [ (substituted 1 H -imidazol-1-yl)propyl]benzamides , which have potential as antihypertensive agents .
Research Use Only (RUO)
It is indicated for Research Use Only and not for diagnostic or therapeutic use .
Precursors in Synthetic Routes
The related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzamide has been used as a precursor in various synthetic routes to develop antitubercular benzothiazinones .
Safety and Hazards
3-Nitro-5-trifluoromethyl-benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
The primary target of 3-Nitro-5-trifluoromethyl-benzamide is the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
3-Nitro-5-trifluoromethyl-benzamide interacts with its target, DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, 3-Nitro-5-trifluoromethyl-benzamide prevents the formation of arabinogalactan . The downstream effect of this inhibition is the disruption of the mycobacterial cell wall, which is detrimental to the survival of the bacteria .
Result of Action
The molecular and cellular effects of 3-Nitro-5-trifluoromethyl-benzamide’s action include the disruption of the mycobacterial cell wall . This disruption results from the inhibition of arabinogalactan biosynthesis, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of 3-Nitro-5-trifluoromethyl-benzamide can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other substances, and the temperature
properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMVWKAROMENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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